Kinase Selectivity: Superior Selectivity for CHK1 over CHK2 Compared to MK-8776 and LY2606368
In a direct cellular comparison, SRA-737 demonstrates a favorable selectivity window between CHK1 and CHK2. While all three clinical CHK1 inhibitors studied (MK-8776, SRA737, LY2606368) inhibited CHK2, the concentration required was 10-fold higher for MK-8776 and SRA737, compared to a 100-fold higher concentration for LY2606368 [1]. This indicates that while LY2606368 is more selective, SRA-737's 10-fold window is quantifiably similar to MK-8776 and provides a defined margin over CHK2 inhibition.
| Evidence Dimension | Fold difference in concentration required for CHK2 inhibition vs. CHK1 inhibition in cells |
|---|---|
| Target Compound Data | 10-fold |
| Comparator Or Baseline | MK-8776: 10-fold; LY2606368 (Prexasertib): 100-fold |
| Quantified Difference | SRA-737 and MK-8776 have a similar 10-fold selectivity window, while LY2606368 is more selective (100-fold). |
| Conditions | Cellular assay; comparative study of CHK1 inhibitor activity |
Why This Matters
This quantitative selectivity data is crucial for experimental design, as it allows researchers to select the appropriate CHK1 inhibitor based on the required specificity window to avoid confounding off-target effects on CHK2.
- [1] Ditano, J. P., et al. (2021). Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. ACS Pharmacology & Translational Science, 4(2), 730-743. View Source
